5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-7-(piperidin-4-ylmethylamino)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c16-11-5-10-6-13(15(19)20)21-14(10)12(7-11)18-8-9-1-3-17-4-2-9/h5-7,9,17-18H,1-4,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSRNNAKSXAWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=C3C(=CC(=C2)Br)C=C(O3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
- The synthesis often begins with a substituted salicylaldehyde or coumarin derivative as the starting material.
- For example, 6-nitrocoumarin (compound II) can be used as an initial substrate to build the benzofuran core via intramolecular cyclization and ring-opening reactions.
- The bromine substituent is introduced by electrophilic bromination, typically using elemental bromine in solvents such as chloroform or 1,4-dioxane.
Intramolecular Cyclization and Ring-Opening
- The intermediate formed after bromination undergoes ethanol ring-opening under reflux conditions to yield an open-chain intermediate.
- Intramolecular ring closure is then performed in the presence of a base such as triethylamine to form the benzofuran ring system.
Nitro Group Reduction and Amination
- The nitro group present on the intermediate is reduced to an amine using catalytic hydrogenation with catalysts like palladium on carbon or Raney nickel.
- Hydrogen donors can include hydrogen gas, ammonium formate, or isopropanol.
- The amine intermediate is then reacted with bis(2-chloroethyl)amine hydrochloride under mild heating (50–60 °C) in solvents such as isopropanol with sodium carbonate as base to form the piperazine ring system, which is structurally related to the piperidin-4-ylmethylamino moiety.
Final Functional Group Transformations
- The ester group (ethyl ester) formed during earlier steps is hydrolyzed under basic conditions (e.g., lithium hydroxide in THF/methanol/water mixture) to yield the free carboxylic acid at position 2.
- Acidification of the reaction mixture precipitates the target carboxylic acid compound, which is then isolated by filtration and drying.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Elemental bromine | Chloroform, carbon tetrachloride, or 1,4-dioxane | Room temperature | 1–2 hours | High | Electrophilic bromination at position 5 |
| Ring-opening | Ethanol reflux | Ethanol | Reflux (~78 °C) | 1 hour | Quantitative | Opens ring for subsequent cyclization |
| Intramolecular ring closure | Triethylamine (base) | Ethanol | Room temperature | 1–2 hours | High | Forms benzofuran core |
| Nitro reduction | Pd/C or Raney Ni, H2 or ammonium formate | Isopropanol or suitable solvent | 25–50 °C | 2–4 hours | High | Converts nitro to amine |
| Piperazine ring formation | Bis(2-chloroethyl)amine hydrochloride, Na2CO3 | Isopropanol | 50–60 °C | 4 hours | 85 | Forms piperidin-4-ylmethylamino group |
| Ester hydrolysis | LiOH, THF/methanol/water | THF/methanol/water mixture | 20–50 °C | 3–4 hours | 86 | Converts ester to carboxylic acid |
Data adapted from patent CN107674052B and related literature sources.
Advantages of the Optimized Synthetic Route
- Intramolecular cyclization simplifies the construction of the benzofuran ring, reducing reaction time and improving yield compared to traditional Friedel-Crafts acylation methods.
- Catalytic hydrogenation for nitro reduction is efficient and scalable, offering cleaner reaction profiles.
- Use of bis(2-chloroethyl)amine allows direct formation of the piperidin-4-ylmethylamino substituent under mild conditions.
- The overall process avoids harsh nitrogen protection steps and high-pressure ammonolysis, facilitating scale-up production.
- Purification is simplified by precipitation and filtration techniques, enhancing product purity (up to 98.9% reported).
Summary Table of Key Reaction Intermediates and Compounds
| Compound ID | Description | Key Functional Groups | Role in Synthesis |
|---|---|---|---|
| Compound II | 6-Nitrocoumarin | Nitro, lactone | Starting material for benzofuran core |
| Compound III | Brominated intermediate | Bromine substituent | Precursor for ring-opening |
| Compound IV | Ring-opened intermediate | Open-chain ester | Intermediate before ring closure |
| Compound V | Benzofuran core with nitro group | Nitro, bromine | Precursor for nitro reduction |
| Compound VI | Amino-benzofuran intermediate | Amine, bromine | Precursor for piperidine formation |
| Final Product | 5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid | Piperidinylamino, bromine, carboxylic acid | Target compound |
Research Findings and Observations
- The optimized synthetic methods reported in patent CN107674052B emphasize improved yield (up to 85%) and purity (approximately 99%) compared to earlier methods that suffered from low yield and long reaction times.
- Catalytic hydrogenation is preferred for nitro reduction due to its cleaner reaction profile and scalability.
- The use of bis(2-chloroethyl)amine hydrochloride enables efficient ring closure to form the piperidine moiety, a critical pharmacophore in the molecule.
- Hydrolysis of esters to carboxylic acids is effectively achieved with lithium hydroxide under mild conditions, facilitating isolation of the final acid product with good yield and purity.
- The synthetic route avoids complex nitrogen protection and high-pressure steps, making it suitable for scale-up and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups onto the benzofuran ring.
Scientific Research Applications
5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid has several scientific research applications:
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique chemical properties may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Comparison of Substituents and Properties
Key Observations:
Substituent Effects on Activity: Halogenation: Bromine at position 5 is common in analogs with antitumor/antimicrobial activities, likely due to its electron-withdrawing effects and enhanced lipophilicity . Piperidine vs. Sulfinyl Groups: The piperidinylmethylamino group in the target compound may improve solubility and CNS penetration compared to sulfinyl or aryl groups, which are bulkier and less basic . Carboxylic Acid at Position 2: Enhances binding to enzymes/receptors via ionic interactions, a feature shared with 5-methoxy and 7-chloro analogs .
Synthesis Methods: The target compound’s synthesis is noted for scalability, using commercially available precursors . In contrast, sulfinyl derivatives require oxidation steps (e.g., mCPBA) and purification via chromatography, which may limit large-scale production .
Structural Insights :
- Crystal structure data for analogs (e.g., 5-bromo-3-ethylsulfinyl derivatives) reveal that substituents influence molecular packing and stability. The absence of crystallographic data for the target compound suggests a need for further structural characterization .
Research Findings and Implications
- Drug Development Considerations : The piperidine moiety in the target compound could mitigate toxicity issues associated with sulfinyl groups (e.g., metabolic instability) .
Biological Activity
5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid (C15H17BrN2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzofuran core substituted with a bromine atom and a piperidine moiety. The molecular formula is C15H17BrN2O3, with a molecular weight of approximately 349.21 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Notably, compounds based on the benzofuran scaffold have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of benzofuran derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant activity:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| 9b | NA | 37.60 ± 1.86 |
| 9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
| 9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
| Doxorubicin (Dox) | 1.43 ± 0.12 | 2.36 ± 0.18 |
Key Findings:
- Compound 9e demonstrated the highest potency against MDA-MB-231 cells with an IC50 value of 2.52 ± 0.39 μM , comparable to Doxorubicin, a standard chemotherapy drug .
The mechanism by which benzofuran derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.
Enzyme Inhibition
Research indicates that benzofuran-based compounds can act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in regulating pH and CO2 transport in cells. Inhibition of these enzymes can disrupt tumorigenic processes and promote apoptosis in cancer cells .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various toxicological studies, which suggest that it possesses acceptable levels of toxicity for further development as a therapeutic agent.
Q & A
Q. What synthetic strategies are recommended for preparing 5-Bromo-7-(piperidin-4-ylmethylamino)benzofuran-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the benzofuran core. For brominated benzofurans, nucleophilic substitution or coupling reactions are common. For instance, introducing the piperidinylmethylamino group may require alkylation of a primary amine intermediate under mild basic conditions (e.g., K₂CO₃ in DMF at 110°C) . Purification via column chromatography (hexane/ethyl acetate gradients) is critical to isolate the target compound, as demonstrated in analogous sulfinyl-benzofuran syntheses . Reaction yields depend on temperature, stoichiometry, and steric hindrance at the 7-position.
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) are indispensable for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection is recommended. Stability under storage conditions (e.g., room temperature vs. desiccated) should be monitored using accelerated degradation studies, as highlighted in stability protocols for related benzofuran carboxylic acids .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional conformations. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.53 Å, b = 9.81 Å, c = 10.91 Å) have been reported for brominated benzofurans, enabling validation of substituent orientation and non-covalent interactions . Hydrogen atoms are modeled using riding constraints, and thermal displacement parameters refine structural accuracy .
Q. What structure-activity relationship (SAR) trends are observed when modifying the 7-position substituent in benzofuran derivatives?
- Methodological Answer : Substitutions at the 7-position significantly influence bioactivity. Piperidine-derived groups enhance solubility and receptor binding in CNS-targeting analogs, while bulkier substituents may reduce membrane permeability. Comparative studies of sulfinyl vs. sulfanyl groups at the 3-position reveal altered electronic profiles impacting reactivity and pharmacological potency .
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental reactivity data be reconciled?
- Methodological Answer : Discrepancies often arise from solvation effects or transition-state approximations in silico. Hybrid QM/MM simulations incorporating explicit solvent models improve correlation with experimental kinetics. For instance, sulfoxidation reactions using m-CPBA show higher experimental yields than predicted due to solvent-assisted stabilization, as observed in sulfinyl-benzofuran syntheses .
Q. What strategies mitigate regioselectivity challenges during benzofuran ring functionalization?
- Methodological Answer : Regioselectivity is controlled by electronic and steric directing groups. Bromine at the 5-position deactivates electrophilic substitution at adjacent sites, favoring functionalization at the 7-position. Microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated cross-coupling) enhance selectivity, as shown in pyridine-thiophenol coupling reactions .
Q. How can reaction yields be optimized for introducing the piperidinylmethylamino group?
- Methodological Answer : Use of N-Boc-protected piperidine intermediates followed by deprotection under acidic conditions (e.g., TFA) minimizes side reactions. Optimizing base strength (e.g., Et₃N vs. K₂CO₃) and solvent polarity (DMF vs. THF) improves nucleophilic substitution efficiency. Yields >50% are achievable, as demonstrated in analogous benzofuran alkylation studies .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across structurally similar benzofuran analogs?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Rigorous purity validation (HPLC ≥95%) and standardized bioassays (e.g., IC₅₀ protocols) are essential. Meta-analysis of published SAR data, such as fluorophenyl vs. methylsulfinyl substitutions, helps identify consistent trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
